molecular formula C7H5N3O2 B116714 4-Azidobenzoic acid CAS No. 6427-66-3

4-Azidobenzoic acid

Cat. No. B116714
CAS RN: 6427-66-3
M. Wt: 163.13 g/mol
InChI Key: PQXPAFTXDVNANI-UHFFFAOYSA-N
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Description

4-Azidobenzoic acid is a chemical compound that is part of the azido benzoic acids family. It is characterized by the presence of an azido group attached to the benzene ring of benzoic acid. This functional group is known for its reactivity and utility in various chemical syntheses, such as the formation of isocyanates and the cross-linking of polymers.

Synthesis Analysis

The synthesis of compounds related to 4-azidobenzoic acid often involves the use of a diazonium reaction, as seen in the preparation of 4-(4-hydroxyphenylazo)benzoic acid, which is a precursor to Azo-COOH BZ, a benzoxazine derivative . Another related synthesis is the preparation of ethyl 4-azidobenzoylaminoacetimidate from 4-aminobenzoic acid, which is used for RNA-protein cross-linking within bacterial ribosomal subunits . These syntheses typically involve multiple steps and the use of reagents such as sodium nitrite and NaOH to introduce the azido or azo groups.

Molecular Structure Analysis

The molecular structure of compounds containing the azido or azo group is confirmed using various spectroscopic techniques. For instance, the structure of the synthesized azo prodrug of 5-aminosalicylic acid was confirmed using infrared (IR), hydrogen-1 nuclear magnetic resonance (1H NMR), and mass spectrometry (MS) . Similarly, the chemical structure of Azo-COOH BZ was confirmed using Fourier transform infrared (FTIR) spectroscopy and 1H and 13C nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

The azido and azo groups in these compounds are reactive and can undergo various chemical reactions. For example, the azo compound synthesized in was shown to be susceptible to bacterial azoreductase enzyme, which is relevant for its application in treating inflammatory bowel diseases. In another case, the acyl azide groups in poly(4-vinylbenzoyl azide) were thermally transformed into isocyanato groups, which could then react quantitatively with alcohols and other nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of azido and azo compounds are influenced by the presence of these functional groups. The study in used differential scanning calorimetry (DSC) and thermogravimetric analysis to investigate the curing behavior of Azo-COOH BZ, revealing that the presence of the carboxylic acid and azobenzene units catalyzed the ring-opening polymerization of the benzoxazine unit at a lower temperature than typical benzoxazines. The study also noted the formation of strong intermolecular hydrogen bonding in supramolecular complexes, which affected the curing temperatures and surface properties of the materials.

Scientific Research Applications

Photoprobe for Identifying Binding Sites

4-Azidobenzoic acid, specifically 4-Azido-2-hydroxybenzoic acid (4-AzHBA), has been used as a photoprobe in biochemistry. It helped identify the phenol binding site of UDP-glucuronosyltransferases (UGTs) by being attached to amino acids within UGTs, pinpointing their role in catalytic activity toward certain substrates (Xiong et al., 2006).

Stability Improvement in Nanomaterials

4-Azidobenzoic acid has been utilized to modify black phosphorus nanosheets (BPNS), enhancing their stability. This modified BPNS was then used to create composite Langmuir-Blodgett (LB) films showing sensitivity to acid and alkali gases, demonstrating potential in gas sensor applications (Qian et al., 2021).

Surface Modification of Medical Devices

In the field of medical engineering, 4-azidobenzoic acid has been used to modify the surface of expanded poly(tetrafluoroethylene) (ePTFE) vascular grafts. This modification enhanced the hydrophilicity and blood-compatibility of the grafts, which is crucial in their medical application (Zhu et al., 2004).

Protein Conjugation and Polymer Modification

The compound has shown potential in biochemistry for protein immobilization and detection. It has been used in the synthesis of photoactive copolymers for immobilizing proteins through photoaffinity reactions, suggesting applications in protein immobilization and detection (Wei Jz et al., 2011).

Formation of Coordination Complexes

4-Azidobenzoic acid plays a role in the formation of diverse nanostructures dominated by coordination bonds. Its ability to capture metal adatoms and create coordination complexes with various substrates is significant in nanotechnology (Li et al., 2020).

Antiviral Nanoparticle Fabrication

4-Azidobenzoic acid-modified nanoparticles have been explored as potential antiviral therapeutics. This application is particularly interesting in the development of novel antiviral strategies and materials (Khanal et al., 2013).

Safety And Hazards

4-Azidobenzoic acid is classified as Eye Irrit. 2 - Self-react. B - Skin Irrit. 2 - STOT RE 1 - STOT SE 3 . It is hazardous to the blood and respiratory system . It should be kept away from heat/sparks/open flame/hot surfaces . Measures should be taken to prevent the build-up of electrostatic charge .

Future Directions

4-Azidobenzoic acid has potential applications in the development of many diagnostic and therapeutic compounds . It can be used in the synthesis of radiolabeled proteins, antibody-drug conjugates, or fluorescently tagged proteins by using drug molecules or fluorophores functionalized with photoactive moieties .

properties

IUPAC Name

4-azidobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5N3O2/c8-10-9-6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXPAFTXDVNANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90214492
Record name 4-Azidobenzoic acid
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Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Azidobenzoic acid

CAS RN

6427-66-3
Record name 4-Azidobenzoic acid
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Synthesis routes and methods I

Procedure details

13.7 g of p-aminobenzoic acid was dispersed in a solution of 100 cc of water and 30 cc of 30% hydrochloric acid in an ordinary manner and the dispersion was cooled with ice. A solution of 8.3 g of sodium nitrite in 50 cc of water was added dropwise to the dispersion to effect the diazotization reaction. A solution of 10.1 g of sodium azide in 70 cc of water was added dropwise to the mixture, stirred for about one hour, filtered and vacuum-dried to obtain p-azidobenzoic acid. 5.4 g of the thus obtained p-azidobenzoic acid was dissolved in 10 cc of dimethylformamide and 25 g of thionyl chloride was added dropwise to the solution. The mixture was stirred for about one hour and the product was added dropwise to ice-water. After filtration followed by washing with water and vacuum drying, p-azidobenzoyl chloride was obtained.
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
10.1 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-aminobenzoic acid (500 mg, 3.65 mmol) was dissolved in 2.5 mL of water and concentrated sulfuric acid (98%, 0.75 mL) and additional water (0.75 mL) were added. The suspension was cooled to 0° C. and a solution of NaNO2 (265 mg, 3.84 mmol) in 0.75 mL of water was added under constant stirring. Sodium azide (293 mg, 4.5 mmol) was added to the brown solution. After additional 15 min of stirring at 0° C. the precipitate was filtered and washed several times with water. The solid was dried to afford 4-azidobenzoic acid (594 mg, 3.64 mmol, 100%) as a white solid. 1H NMR (CD3OD, 500 MHz) δ (ppm): 7.13 (dd, J=1.9, 8.6 Hz, 2H), 8.02 (dd, J=1.9, 8.6 Hz, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.75 mL
Type
solvent
Reaction Step Two
Name
Quantity
265 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.75 mL
Type
solvent
Reaction Step Three
Quantity
293 mg
Type
reactant
Reaction Step Four
Yield
100%

Synthesis routes and methods III

Procedure details

To a solution of 4-aminobenzoic acid (2.00 g, 14.00 mmol) in trifluoroacetic acid (10 ml) at 5° C., was added sodium nitrite (3.50 g) portionwise, and the mixture allowed to stir for 30 min. Sodium azide (3.79 g,) was then added portionwise and the mixture stirred for a further 30 min at 0° C. The mixture was diluted with water, and a white solid precipitated. The solid was filtered, washed with cold water and dried, to afford the title compound (1.66 g, 73%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.79 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
73%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
985
Citations
Q Li, L Yan, Z Wang, Y Lu, S Wei, X Liu… - The Journal of Chemical …, 2020 - pubs.aip.org
… This report investigates the coordination complex of 4-Azidobenzoic Acid (ABA) molecules on surfaces by scanning tunneling microscopy (STM) and density functional theory (DFT). …
Number of citations: 5 pubs.aip.org
J Stahl, H Böhm, VA Pozdnjakov, AS Girshovich - FEBS letters, 1979 - Wiley Online Library
Aminoacyl-tRNA molecules NH+ ubstituted by different reagents able to attach to ribosomal proteins and RNA have proved suitable tools for elucidation of the components involved in …
Number of citations: 21 febs.onlinelibrary.wiley.com
W Yang, H Wei, T Yu, J Ding, J Jiang… - Journal of Raman …, 2023 - Wiley Online Library
… Here, we report the distinct behaviors of 4-azidobenzoic acid (C7H5N3O2, 4-ABA) in diamond anvil cells with the pressure up to ∼18 GPa at room temperature by in situ Raman …
R Yang, Y Wang, W Luo, Y Jin, Z Zhang, C Wu… - …, 2019 - ACS Publications
… Commercially available 4-azidobenzoic acid and 4-(hydroxymethyl)benzoic acid with azido or hydroxyl functionality were then employed as initiators for ROP of TsMAz (entries 1 and 2, …
Number of citations: 23 pubs.acs.org
C Qian, R Wang, M Li, X Li, B Ge, Z Bai… - Colloids and Surfaces A …, 2021 - Elsevier
… In this work, 4-azidobenzoic acid was used to modify the exfoliated black phosphorus sheet (… form a composite LB film with the 4-azidobenzoic acid modified black phosphorus (f-BPNS) …
Number of citations: 45 www.sciencedirect.com
A Zhu, M Zhang, J Wu, J Shen - Biomaterials, 2002 - Elsevier
… Chitosan (CS) was covalently immobilized onto polylactic acid (PLA) film surface using the photosensitive hetero-bifunctional crosslinking reagent, 4-azidobenzoic acid, which was …
Number of citations: 234 www.sciencedirect.com
A Zhu, M Zhang, Z Zhang - Polymer international, 2004 - Wiley Online Library
… mol) was then added at room temperature for 1 h to give 4-azidobenzoic acid (yield 80%). … Different concentrations (1 mg l −1 –12 mg l −1 ) of 4-azidobenzoic acid solutions were …
Number of citations: 37 onlinelibrary.wiley.com
YK Kim, SN Kim, CH Min, M Park, A Ha, YJ Kim… - Materials Science and …, 2021 - Elsevier
… In these pages, we describe a novel procedure that utilizes 4-azidobenzoic acid-modified … from chitosan and the carboxyl groups from 4-azidobenzoic acid form amide bonding. Thus, an …
Number of citations: 2 www.sciencedirect.com
DY Dzhons, AV Budruev - 2013 - academia.edu
… Based on the comparison of the UV spectra of PET films before and after the photochemical modification we found that the most effective modifier was TBO – 4– azidobenzoic acid with …
Number of citations: 5 www.academia.edu
P Jakóbczyk, A Dettlaff, M Kowalski… - Electrochemical …, 2021 - iopscience.iop.org
… with nitrogen during reaction with 4-azidobenzoic acid, leading to the … (FLBP) with 4-azidobenzoic acid can function as a bridge … , functionalization with 4-azidobenzoic acid, followed by …
Number of citations: 2 iopscience.iop.org

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